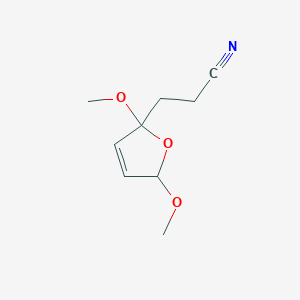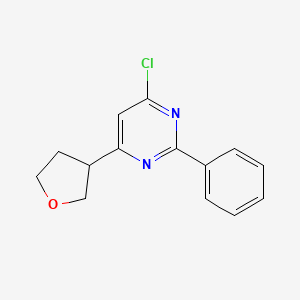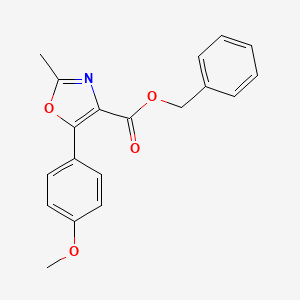
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 5-bromopyridine-2-carboxylic acid with appropriate triazole precursors under controlled conditions. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used click chemistry technique .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid include:
- 2-(5-Bromopyridin-2-yl)acetonitrile
- (5-Bromopyridin-2-yl)methanol
- 5-Bromo-2-hydroxymethylpyridine
Uniqueness
The uniqueness of this compound lies in its combination of a bromopyridine moiety and a triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7BrN4O2 |
|---|---|
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN4O2/c1-5-8(9(15)16)13-14(12-5)7-3-2-6(10)4-11-7/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
ZPNPJPCXIICDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)


![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)








